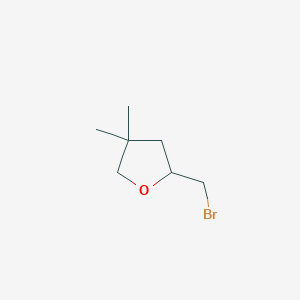
2-(Bromomethyl)-4,4-dimethyloxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Bromomethyl)-4,4-dimethyloxolane” likely refers to a brominated organic compound. Brominated compounds are often used in organic synthesis due to their reactivity . They can serve as intermediates in the synthesis of various complex molecules .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, bromomethylation is a common reaction in organic chemistry . It typically involves the reaction of a compound with a source of bromomethane .Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a five-membered ring (oxolane) with two methyl groups attached to the same carbon atom and a bromomethyl group attached to an adjacent carbon .Chemical Reactions Analysis
Brominated compounds are often used in substitution reactions, where the bromine atom is replaced by another atom or group . They can also participate in elimination reactions, where the bromine atom is removed to form a double bond .Physical and Chemical Properties Analysis
Brominated compounds typically have higher boiling points and densities compared to their non-brominated counterparts due to the increased molecular weight and polarizability of bromine .Applications De Recherche Scientifique
Synthesis of Pharmaceutical Intermediates 2-(Bromomethyl)-4,4-dimethyloxolane plays a role in synthesizing pharmaceutical intermediates. For example, it is used in the practical synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory agents (Xu & He, 2010).
Organic Chemistry and Molecular Synthesis The compound serves as a precursor in organic synthesis. It is utilized to create highly extended and quinonoid tetrathiafulvalene (TTF) derivatives, indicating its utility in the development of advanced organic materials (Gautier et al., 1999).
Development of Heterocyclic Systems It is used as a “masked” α-Bromo-α'-Hydroxy Ketone in the synthesis of various heterocyclic systems, showcasing its versatility in creating complex organic structures (Bogolyubov, Chernysheva, & Semenov, 2004).
Insect Pheromone Synthesis This compound is involved in the synthesis of insect pheromones, highlighting its application in the field of entomology and pest control (Fernandes, Bortoluzzi, & Sá, 2004).
Chemical Reactivity Studies The reactivity of similar compounds towards various nucleophiles in different solvent systems has been investigated, providing insights into its chemical behavior and potential applications in synthetic chemistry (Stankovic et al., 2012).
Methylthiolation Reactions It is used in methylthiolation reactions, demonstrating its use in the modification of chemical structures for diverse applications, including pharmaceuticals and agrochemicals (Chougala et al., 2017).
Preparation of Itaconic Acid Esters This compound serves as an efficient precursor for the synthesis of itaconic acid esters, useful in various industrial and pharmaceutical applications (Beltaïef et al., 1999).
Synthesis of Nanoparticles and Polymers Its derivatives are used in the synthesis of extended oxazoles, demonstrating its potential in polymer chemistry and materials science (Patil & Luzzio, 2016).
Mécanisme D'action
Target of Action
Bromomethyl compounds are often used in the synthesis of various pharmaceuticals and can interact with a wide range of biological targets .
Mode of Action
For instance, they can undergo electrophilic addition reactions with alkenes . In such reactions, the bromine atom in the bromomethyl group acts as an electrophile, attracting the electron-rich alkene, leading to the formation of a new carbon-bromine bond .
Biochemical Pathways
Bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .
Pharmacokinetics
For example, lenalidomide, a drug used in the treatment of multiple myeloma, is synthesized using a bromomethyl compound .
Result of Action
Bromomethyl compounds are often used in the synthesis of various pharmaceuticals, which can have a wide range of molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action of many chemical compounds .
Safety and Hazards
Propriétés
IUPAC Name |
2-(bromomethyl)-4,4-dimethyloxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-7(2)3-6(4-8)9-5-7/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSUONHJRUOOLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC1)CBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B2419984.png)
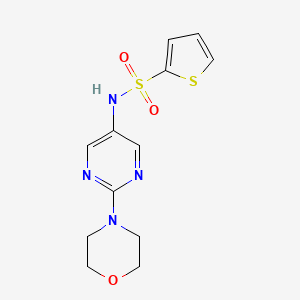
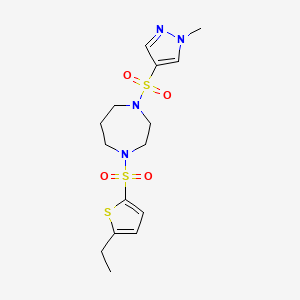
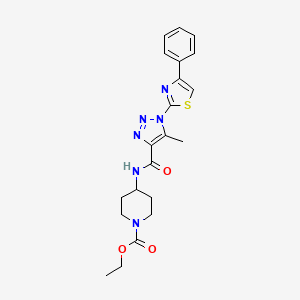
![N-(3,4-dichlorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2419992.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2419994.png)
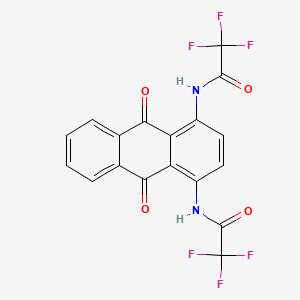
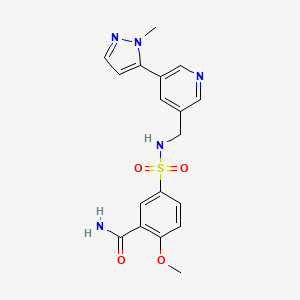
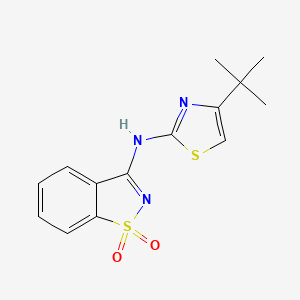

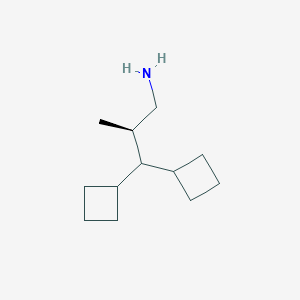
![6-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2420003.png)
![Tert-butyl N-[2-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate](/img/structure/B2420004.png)
